1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)-
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Overview
Description
1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- is a chemical compound with the molecular formula C13H18N4O3S. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- typically involves the reaction of benzimidazole derivatives with sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- involves its interaction with specific molecular targets and pathwaysThis inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- can be compared with other benzimidazole derivatives, such as:
- 1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)-
- 1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)-
- 1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)-
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 1H-Benzimidazole-2-sulfonamide, N-(2-(4-morpholinyl)ethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
115243-06-6 |
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Molecular Formula |
C13H18N4O3S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C13H18N4O3S/c18-21(19,14-5-6-17-7-9-20-10-8-17)13-15-11-3-1-2-4-12(11)16-13/h1-4,14H,5-10H2,(H,15,16) |
InChI Key |
TZFXGJYTFVEHLV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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